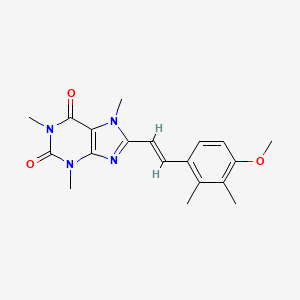

(E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine, also known as MMDSC, is a synthetic derivative of caffeine that has been developed for its potential use in scientific research. It is a highly fluorescent molecule that has been found to have a number of interesting properties, including the ability to bind to adenosine receptors and inhibit their activity. In

Mécanisme D'action

The mechanism of action of (E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine involves its ability to bind to adenosine receptors and inhibit their activity. Adenosine receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine. When activated, adenosine receptors modulate a number of important physiological processes, including neurotransmitter release, vascular tone, and immune function. By inhibiting adenosine receptors, this compound may be able to modulate these processes and provide new insights into their underlying mechanisms.

Biochemical and Physiological Effects:

This compound has a number of interesting biochemical and physiological effects. In addition to its ability to inhibit adenosine receptors, this compound has been found to be a potent fluorescent probe that can be used to visualize cellular processes. This compound has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of (E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine is its ability to inhibit adenosine receptors with high potency and selectivity. This makes it a useful tool for studying the role of adenosine receptors in various physiological processes. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.

Orientations Futures

There are a number of potential future directions for research on (E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine. One area of interest is the development of new derivatives of this compound that may have improved solubility and other properties. Another area of interest is the use of this compound as a tool for studying the role of adenosine receptors in various disease states, including cancer, cardiovascular disease, and neurodegenerative disorders. Finally, this compound may also have potential as a therapeutic agent for the treatment of these and other diseases.

Méthodes De Synthèse

The synthesis of (E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine involves several steps, starting with the reaction of 4-methoxy-2,3-dimethylbenzaldehyde with malononitrile to form a pyrazoline intermediate. This intermediate is then reacted with caffeine to form the final product, this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.

Applications De Recherche Scientifique

(E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine has a number of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been found to be a potent inhibitor of adenosine receptors. Adenosine receptors are involved in a number of important physiological processes, including sleep regulation, pain perception, and cardiovascular function. By inhibiting adenosine receptors, this compound may be able to modulate these processes and provide new insights into their underlying mechanisms.

Propriétés

IUPAC Name |

8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c1-11-12(2)14(26-6)9-7-13(11)8-10-15-20-17-16(21(15)3)18(24)23(5)19(25)22(17)4/h7-10H,1-6H3/b10-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHWMROLJYZHCX-CSKARUKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)C=CC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1C)OC)/C=C/C2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155271-17-3 |

Source

|

| Record name | KF 21213 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155271173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KF-21213 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7592W885MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7S,9S)-9-acetyl-7-[(2R,4S,5R,6S)-4-(dibenzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1232074.png)

![(16S,21R)-21-Hydroxy-16-(hydroxymethyl)-12,13-dimethoxy-20-methyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-11,14-dione](/img/structure/B1232080.png)

![5-Methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[4-(methylthio)phenyl]methyl]-1,2-dihydropyrazol-3-one](/img/structure/B1232087.png)

![4-[[2-(4-Methyl-1-piperidinyl)-1,3-benzothiazol-6-yl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1232089.png)

![N-[4-(dimethylamino)phenyl]-2-(1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)acetamide](/img/structure/B1232093.png)